N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a 1H-1,2,3-triazole moiety and a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1H-1,2,3-triazole, and pyrrolidine.
Step 1 Formation of 4-chlorobenzyl-1H-1,2,3-triazole: This step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 1H-1,2,3-triazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the interaction of triazole-containing molecules with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring provides conformational flexibility. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine.
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)morpholine-1-carboxamide: Contains a morpholine ring, offering different electronic and steric properties.
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Features an azetidine ring, which is smaller and more strained than pyrrolidine.
Uniqueness
N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is unique due to the combination of its triazole and pyrrolidine rings, which provide a balance of rigidity and flexibility. This makes it a versatile scaffold for drug design, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-12-3-1-11(2-4-12)9-16-14(21)19-7-5-13(10-19)20-8-6-17-18-20/h1-4,6,8,13H,5,7,9-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCQYAQUODGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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